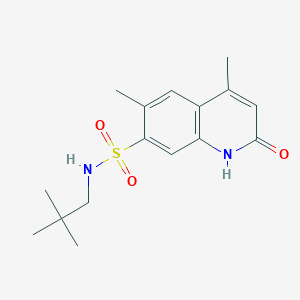
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile, also known as CMMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMMA is a member of the acrylonitrile family, which is known for its diverse range of biological activities. In
科学研究应用
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been used as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to have antioxidant properties, which may protect against oxidative stress. In cancer cells, 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to induce cell death and inhibit cell proliferation.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile also has a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. One area of interest is the development of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile-based therapeutics for the treatment of various diseases. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile and its potential toxicity.
合成方法
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile can be synthesized through a simple reaction between 4-chlorobenzaldehyde and 4-methoxy-3-methylphenylacetonitrile in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-9-13(3-8-17(12)20-2)10-15(11-19)14-4-6-16(18)7-5-14/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNIDUFTMCKJHA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)


![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
